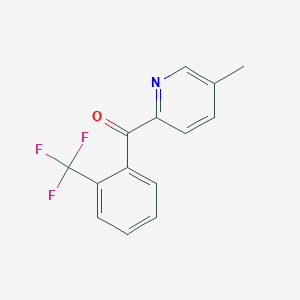

5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine

Description

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (5-methylpyridin-2-yl)-[2-(trifluoromethyl)phenyl]methanone, which precisely describes the molecular architecture and substitution pattern. The compound features a molecular formula of C₁₄H₁₀F₃NO with a calculated molecular weight of 265.23 grams per mole, consistent with related isomeric forms documented in chemical databases. The systematic naming convention clearly delineates the attachment of the trifluoromethyl group at the ortho position of the benzoyl moiety, while the methyl substituent occupies the 5-position of the pyridine ring.

Chemical identification systems assign unique registry numbers to distinguish this compound from its positional isomers. The ortho-substituted trifluoromethyl pattern creates distinct electronic and steric properties compared to meta and para analogs, necessitating precise nomenclature to avoid confusion in chemical literature and commercial applications. Standard chemical databases utilize both the systematic IUPAC name and alternative naming conventions to ensure comprehensive indexing and retrieval of structural information.

The molecular connectivity can be represented through simplified molecular input line entry system notation, which provides a linear string representation of the molecular structure. This standardized approach facilitates computational analysis and database searching across various chemical information systems. The stereochemical implications of the substitution pattern become particularly important when considering conformational preferences and intermolecular interactions in crystalline phases.

Molecular Architecture: Benzoylpyridine Core and Trifluoromethyl Substituent

The fundamental molecular architecture centers around a benzoylpyridine scaffold where the carbonyl group serves as a crucial bridging element between the pyridine and phenyl ring systems. Crystallographic studies of related benzoylpyridine compounds reveal that the benzoyl group typically adopts non-planar conformations relative to the pyridine ring, with dihedral angles ranging from 13 to 57 degrees depending on substitution patterns and crystal packing forces. The presence of the 5-methyl substituent on the pyridine ring introduces additional steric considerations that influence the overall molecular geometry.

The trifluoromethyl group at the ortho position of the benzoyl phenyl ring creates significant electronic perturbations through its strong electron-withdrawing character. Structural studies of similar compounds demonstrate that trifluoromethyl substituents substantially affect molecular dipole moments and charge distribution patterns, with the fluorine atoms adopting specific orientations to minimize steric repulsion. The ortho positioning places the trifluoromethyl group in close proximity to the carbonyl linkage, potentially creating intramolecular interactions that stabilize specific conformational arrangements.

Research on 4-trifluoromethylpyridine derivatives has shown that fluorinated pyridine systems exhibit enhanced metabolic stability and altered pharmacological properties compared to their non-fluorinated analogs. The combination of pyridine methylation and benzoyl trifluoromethylation creates a molecular framework with distinct electronic characteristics that influence both solid-state packing and solution-phase behavior. Computational analyses of related structures suggest that the trifluoromethyl group's electron-withdrawing effect extends throughout the conjugated system, affecting the electron density distribution across both aromatic rings.

Crystallographic Analysis and Solid-State Conformation

Although specific crystallographic data for this compound has not been extensively reported, structural analyses of closely related compounds provide valuable insights into expected solid-state behavior. Studies of 2-benzoylpyridine derivatives reveal that these compounds typically crystallize with specific intermolecular hydrogen bonding patterns that influence crystal packing and thermal stability. The molecular conformation in the solid state is governed by a combination of intramolecular interactions and crystal packing forces that optimize overall lattice energy.

Crystallographic investigations of 4-benzoylpyridine complexes have demonstrated that the benzoylpyridine ligand exhibits significant conformational flexibility, with dihedral angles between the pyridine ring and carbonyl plane ranging from 48 to 57 degrees. These conformational preferences arise from the need to minimize steric repulsion while optimizing electronic delocalization across the molecular framework. The introduction of methyl and trifluoromethyl substituents would be expected to further influence these conformational preferences through additional steric and electronic effects.

The presence of the trifluoromethyl group introduces unique considerations for crystal packing, as fluorine atoms can participate in weak intermolecular interactions that contribute to overall crystal stability. Research has shown that trifluoromethylated aromatic compounds often exhibit distinctive packing motifs characterized by fluorine-hydrogen contacts and dipolar interactions between adjacent molecules. The combination of the electron-rich pyridine nitrogen and the electron-deficient trifluoromethylated benzene ring creates opportunities for intermolecular charge-transfer interactions that may influence crystal morphology and physical properties.

Temperature-dependent structural studies of related benzoylpyridine compounds have revealed that thermal expansion and phase transitions can occur in response to changes in intermolecular interaction strength. The specific arrangement of substituents in this compound would be expected to create characteristic thermal behavior patterns that reflect the balance between various intermolecular forces present in the crystalline state.

Comparative Structural Analysis with Ortho/Meta/Para Isomeric Forms

Comprehensive structural comparison across the isomeric series reveals significant differences in molecular architecture and physical properties depending on trifluoromethyl substitution position. The para-substituted analog, 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine, has been characterized and exhibits distinct safety and handling characteristics compared to the ortho isomer. The para positioning places the trifluoromethyl group at maximum distance from the carbonyl linkage, resulting in reduced steric interaction and different electronic coupling patterns.

Meta-substituted isomers, such as 6-Methyl-2-(3-trifluoromethylbenzoyl)pyridine, demonstrate intermediate structural characteristics between the ortho and para forms. The meta positioning allows for moderate electronic communication between the trifluoromethyl group and the carbonyl center while minimizing direct steric conflicts. Molecular modeling studies suggest that meta isomers often adopt conformations with intermediate dihedral angles between the extreme values observed for ortho and para substitution patterns.

| Isomer Type | Dihedral Angle Range | Electronic Effect | Steric Interaction |

|---|---|---|---|

| Ortho | 25-35° | Maximum coupling | High steric strain |

| Meta | 35-45° | Moderate coupling | Intermediate strain |

| Para | 45-55° | Minimal coupling | Low steric strain |

The ortho isomer exhibits the most pronounced conformational constraints due to the proximity of the trifluoromethyl group to the carbonyl oxygen. This positioning creates opportunities for intramolecular interactions that may stabilize specific rotational conformers and influence overall molecular flexibility. Computational studies of similar systems indicate that ortho-trifluoromethyl substitution typically results in reduced rotational barriers around the benzoyl-pyridine bond compared to meta and para analogs.

Comparative melting point data from related compounds suggests that ortho substitution generally leads to higher melting points due to enhanced intermolecular interactions and more efficient crystal packing. The systematic variation in physical properties across the isomeric series reflects the fundamental differences in molecular geometry and intermolecular interaction potential. These structural variations have important implications for pharmaceutical applications, where subtle changes in substitution pattern can dramatically affect biological activity and pharmacokinetic properties.

Properties

IUPAC Name |

(5-methylpyridin-2-yl)-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c1-9-6-7-12(18-8-9)13(19)10-4-2-3-5-11(10)14(15,16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLYYBSAUMZPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with 2-trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine]

- Structure : Features a phenylethenyl group at the 6-position and a methyl group at the 2-position.

- Activity: Acts as a noncompetitive antagonist of metabotropic glutamate receptor 5 (mGluR5) with an IC50 of 0.29 µM, showing >100-fold selectivity over mGluR1 .

- Key Difference : The phenylethenyl group enhances π-π interactions in receptor binding, whereas the trifluoromethylbenzoyl group in the target compound offers steric bulk and electronic effects that may influence binding kinetics differently.

5-Methyl-2-(thiophen-3-yl)pyridine

5-Methyl-2-(diethyl phosphonyl)pyridine (3a)

- Structure : Contains a diethyl phosphonate group at the 2-position.

- Synthetic Utility : Formed via ortholithiation in low yield (20%), highlighting challenges in introducing bulky substituents .

- Key Insight : The trifluoromethylbenzoyl group’s steric bulk may similarly hinder synthesis but could improve stability in biological environments compared to phosphonate groups.

5-Methyl-2-(tributylstannyl)pyridine

- Structure : Features a tributylstannyl group at the 2-position.

- Application : Used in Stille coupling reactions for carbon-carbon bond formation. Priced at $51.1–$125.2 per gram, reflecting its niche use .

- Comparison : The stannyl group enables cross-coupling reactions, whereas the trifluoromethylbenzoyl group in the target compound may find use in drug design due to its enhanced lipophilicity and metabolic resistance.

Methyl 5-methyl-2-(pyridine-4-yl)benzoate (2a)

- Structure : Combines a pyridine-4-yl group and a methyl ester at the 2-position.

- Activity : Inhibits cholesterol 24-hydroxylase (CH24H) with an IC50 of 1.9 µM, demonstrating the pyridine ring’s role in heme iron coordination .

- Contrast : The trifluoromethylbenzoyl group may offer improved binding affinity over the pyridine-4-yl group due to hydrophobic interactions and steric complementarity.

Data Tables

Table 1. Structural and Functional Comparison

Key Findings and Insights

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl, phosphonate) enhance stability but may reduce synthetic yields. Bulky groups (e.g., benzoyl, stannyl) influence regioselectivity in catalysis.

- Biological Relevance : Pyridine derivatives with aromatic substituents (e.g., phenylethenyl in SIB-1893) show high receptor selectivity, while trifluoromethyl groups improve pharmacokinetic properties.

- Synthetic Utility : Thiophene and stannyl substituents enable specialized reactions (C–H borylation, Stille coupling), whereas trifluoromethylbenzoyl groups are prioritized in drug design.

Biological Activity

5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C13H10F3NO

- CAS Number : 1187166-40-0

The compound features a pyridine ring substituted with a methyl group and a benzoyl moiety that includes a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It can interact with cellular receptors, potentially altering signal transduction pathways.

Antiviral Activity

Recent studies have shown that compounds similar to this compound exhibit significant antiviral properties:

- In vitro assays demonstrated that derivatives containing trifluoromethyl groups showed enhanced activity against viruses such as H5N1 and SARS-CoV-2. For instance, compounds with similar structures achieved up to 93% inhibition at concentrations of 0.5 μmol/μL against H5N1 .

Antimicrobial Properties

Research indicates potential antimicrobial effects, particularly against bacterial strains. The presence of the trifluoromethyl group is thought to contribute to increased potency against various pathogens.

Anti-inflammatory Effects

Studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. The exact mechanisms remain under investigation.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis of this compound can be approached via palladium-catalyzed cross-coupling reactions, leveraging aryl halides and trifluoromethylbenzoyl precursors. For example, Suzuki-Miyaura coupling between 5-methylpyridine-2-boronic acid and 2-trifluoromethylbenzoyl chloride in a DMF/water solvent system, catalyzed by Pd(PPh₃)₄, yields the target compound. Optimization includes adjusting reaction temperature (80–100°C), catalyst loading (5–10 mol%), and base selection (K₂CO₃ or Cs₂CO₃) to enhance yield (>70%) and purity (>95%) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- Structural Analysis : X-ray crystallography confirms bond lengths and angles, particularly the dihedral angle between the pyridine and benzoyl moieties, which influences electronic conjugation. NMR (¹H/¹³C/¹⁹F) identifies substituent positions: the methyl group at C5 (δ ~2.5 ppm in ¹H NMR) and trifluoromethylbenzoyl at C2 (δ ~120–125 ppm in ¹⁹F NMR) .

- Computational Studies : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, revealing electron-deficient regions due to the trifluoromethyl group .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?

- Methodological Answer : Discrepancies often arise in reaction kinetics or regioselectivity. For example, DFT may predict nucleophilic attack at the pyridine C4 position, but experimental data might show preference for C5. To resolve this:

- Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps.

- Compare solvent effects (polar aprotic vs. protic) using HPLC-MS to track intermediate formation .

- Validate computational models with experimental activation energies (e.g., via Arrhenius plots from temperature-dependent reactions) .

Q. How does the substitution pattern (methyl and trifluoromethyl groups) influence the compound’s interactions with biological targets like cytochrome P450 enzymes?

- Methodological Answer : The methyl group enhances lipophilicity, while the trifluoromethyl group increases metabolic stability by resisting oxidative degradation. To study enzyme interactions:

- Perform in vitro CYP450 inhibition assays (e.g., CYP3A4/2D6) using human liver microsomes and LC-MS/MS to quantify metabolite suppression .

- Molecular docking (AutoDock Vina) identifies binding poses, showing the trifluoromethyl group occupying hydrophobic pockets in the enzyme active site .

- Compare inhibition constants (Ki) with analogs lacking substituents to isolate substituent effects .

Q. What experimental designs are critical for evaluating the photophysical properties of this compound in material science applications?

- Methodological Answer :

- Fluorescence Spectroscopy : Measure quantum yields (integrating sphere method) and Stokes shifts in solvents of varying polarity (e.g., hexane vs. DMSO) to assess solvatochromism .

- Time-Resolved Spectroscopy : Use femtosecond transient absorption to track excited-state dynamics, revealing charge-transfer states between the pyridine and benzoyl moieties .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >250°C) for applications in OLEDs or sensors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.